(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester
Description
Historical Context of Tetrazole Derivatives in Organic Chemistry
The discovery of tetrazoles dates to 1885, when Julius Arnold synthesized the first tetrazole derivative, 5-phenyltetrazole, via cyclization reactions. However, widespread interest in tetrazoles emerged in the mid-20th century with the recognition of their metabolic stability and bioisosteric potential. For instance, the replacement of carboxylic acid groups with tetrazoles in angiotensin II receptor blockers (e.g., losartan) demonstrated improved pharmacokinetic profiles, sparking a surge in tetrazole-based drug development.
Early synthetic methods relied on the Pinner reaction, involving the cycloaddition of nitriles with hydrazoic acid under high-pressure conditions. Advances in the 1980s–1990s introduced safer protocols using sodium azide and triethylammonium chloride, enabling scalable production of 5-substituted tetrazoles. The development of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, further expanded access to tetrazole libraries, including ester-functionalized variants like (5-ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester.
Key Milestones in Tetrazole Chemistry
Structural Uniqueness and Nomenclature of this compound
The compound’s IUPAC name reflects its substitution pattern:
- Tetrazole core : A 1,2,3,4-tetrazole ring (2H-tautomer) with nitrogen atoms at positions 1–4 and a carbon at position 5.
- Position 5 substituent : Ethoxycarbonylmethyl group (–CH2COOCH2CH3).
- Position 2 substituent : Acetic acid ethyl ester (–CH2COOCH2CH3).
Structural Features
- Tautomerism : The tetrazole ring exists in equilibrium between 1H- and 2H-tautomers. X-ray crystallography and NMR studies confirm that the 2H-tautomer predominates in solution due to enhanced aromatic stabilization.
- Electronic Effects : The electron-withdrawing ethoxycarbonyl groups stabilize the tetrazole ring by delocalizing negative charge across the N2–N3–N4 atoms, as evidenced by computational studies.
- Steric Properties : The ester side chains introduce steric bulk, influencing conformational flexibility and intermolecular interactions.
Significance in Heterocyclic Chemistry and Pharmacophore Development
Role as a Bioisostere
The tetrazole ring in this compound serves as a non-classical bioisostere for carboxylic acids, mimicking their hydrogen-bonding capacity and ionization behavior while offering superior metabolic resistance. For example:
- Hydrogen Bonding : The tetrazole nitrogen atoms form strong hydrogen bonds (2.7–2.8 Å) with serine/threonine residues in enzyme active sites, comparable to carboxylate–protein interactions.
- pKa Similarity : The tetrazole’s pKa (~4.9) closely matches that of carboxylic acids (~4.2), ensuring comparable ionization states at physiological pH.
Applications in Multicomponent Reactions (MCRs)
The compound’s ester groups enhance solubility in organic solvents, facilitating its use in Passerini and Ugi reactions to generate structurally diverse pharmacophores. Notable examples include:
Pharmacophore Design
- Antidiabetic Agents : Tetrazole derivatives inhibit dipeptidyl peptidase-4 (DPP-4) and peroxisome proliferator-activated receptors (PPARs), key targets in type 2 diabetes therapy.
- Antimicrobial Scaffolds : The compound’s ability to form π–π interactions with bacterial enzymes enhances its potential as an antibiotic precursor.
Properties
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoethyl)tetrazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-3-16-8(14)5-7-10-12-13(11-7)6-9(15)17-4-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUKPNGAVYIEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(N=N1)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of an azide with a nitrile compound under mild conditions. This method is favored for its efficiency and high yield.
Introduction of the Ethoxycarbonylmethyl Group: The ethoxycarbonylmethyl group can be introduced through esterification reactions. This involves the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst.
Formation of the Acetic Acid Ethyl Ester Moiety: The acetic acid ethyl ester moiety can be synthesized through transesterification reactions, where an ester is converted into another ester by exchanging the alkoxy group with ethanol under acidic or basic conditions.
Chemical Reactions Analysis
Hydrolysis and Acid Formation
The ester groups undergo alkaline hydrolysis to form carboxylic acids:
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Ethyl 5-phenyl-2-tetrazolylacetate hydrolyzes in 3 N methanolic NaOH to 5-phenyl-2-tetrazolylacetic acid (69% yield, m.p. 176–181°C) .
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The 1-isomer is less soluble in ethyl acetate, enabling separation via fractional crystallization .
Separation protocol :
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Hydrolyze ester mixture in methanolic NaOH.
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Acidify to precipitate the 2-isomer acid.
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Extract the 1-isomer acid from the aqueous layer using ether .
Cyclization and Heterocycle Formation
Reactions with nucleophiles like 5-aminotetrazole (5-AT ) lead to pyrimidine derivatives:
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Ethyl 2-ethoxymethylidene-3-oxo esters react with 5-AT in 2,2,2-trifluoroethanol (TFE) to form 2-azidopyrimidines (e.g., 2a–c ) .
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In 1,4-dioxane, azidopyrimidines decompose to 2-aminopyrimidines (e.g., 4a–b ) via nitrene intermediates .
Example cyclization :
textEthyl 2-ethoxymethylidene-3-oxo ester + 5-AT → 2-Azidopyrimidine (TFE, reflux) → 2-Aminopyrimidine (1,4-dioxane, Δ)
Yield: Up to 90% for diacid derivatives .
Stability and Decomposition
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Thermal decomposition occurs during distillation, particularly for 5-methylthio-substituted esters .
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Prolonged heating in ethanol without base leads to incomplete cyclization (e.g., compound 6 → 7 requires triethylamine catalysis) .
Decomposition pathways :
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2-Ethoxymethylidene esters decompose to simpler esters (e.g., ethyl benzoylacetate) .
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Azidopyrimidines release nitrogen gas upon heating, forming reactive nitrenes .
Functional Group Modifications
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Carboxylate bioisosteres : Replacement of the carboxylic acid group with tetrazole reduces affinity in receptor antagonists (e.g., P2Y14R) .
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Aminoalkylation : Primary amines (e.g., 3-aminopropyl) enhance binding affinity in tetrazole-based scaffolds .
Critical interactions for receptor binding :
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Carboxylate groups form H-bonds with Tyr102 and electrostatic pairs with Lys77/Lys277 in homology models .
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Truncation of the 5-aryl group or tetrazole substitution decreases potency .
Separation and Purification Techniques
Key Data Tables
Table 1: Physical Properties of Representative Tetrazolylacetic Esters
| Compound | m.p. (°C) | Solubility |
|---|---|---|
| 5-Phenyl-1-tetrazolylacetic acid | 148–150 (dec.) | Insoluble in H₂O |
| 5-Phenyl-2-tetrazolylacetic acid | 182–184 (dec.) | Soluble in ethyl acetate |
Table 2: Reaction Yields for Cyclization Products
| Substrate | Product | Yield (%) |
|---|---|---|
| Diethyl 2-ethoxymethylidenemalonate (1e ) | Tetrazolo[1,5-a]pyrimidine (7 ) | 85 |
| Ethyl 2-ethoxymethylidene-3-oxo ester (1a ) | 2-Azidopyrimidine (2a ) | 72 |
Scientific Research Applications
Medicinal Chemistry
The compound's potential applications in medicinal chemistry are particularly noteworthy:
- Antimicrobial Activity : Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi.
- Anticancer Properties : The unique structure of tetrazole derivatives has been linked to anticancer activities. Studies suggest that these compounds may interfere with cancer cell proliferation mechanisms, making them candidates for further investigation in cancer therapy .
- Central Nervous System Disorders : Tetrazole derivatives have been explored for their potential use in treating CNS disorders such as anxiety, depression, and epilepsy. Their mechanism of action often involves modulation of neurotransmitter systems .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related tetrazole compound exhibited significant activity against Candida albicans with minimal inhibitory concentrations (MIC) ranging from 3.92 to 4.01 mM, suggesting that derivatives like (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester could possess similar efficacy .
- CNS Disorders Research : Another investigation focused on a series of tetrazole derivatives, including the compound , highlighting their potential in alleviating symptoms associated with anxiety and depression through modulation of GABAergic pathways .
- Synthesis Optimization : Research has emphasized optimizing synthetic routes for producing high-yielding tetrazole compounds, including the one discussed here, which can significantly impact their pharmacological applications .
Mechanism of Action
The mechanism of action of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxylic acid-containing molecules. This interaction can lead to the inhibition or activation of enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Synthetic Methods : One-pot reactions () and sodium azide-mediated cyclization () are common for tetrazole derivatives. The target compound could be synthesized similarly using ethyl chloroacetate and pre-functionalized tetrazole precursors .
- Pharmacological Potential: Tetrazoles with ester groups show enhanced bioavailability compared to carboxylic acids, as seen in antihypertensive drugs like losartan . The ethoxycarbonylmethyl group may further improve metabolic resistance.
- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., benzyloxy groups in ) reduce solubility but increase target binding affinity. Conversely, polar groups (e.g., ethoxycarbonylmethyl) balance solubility and membrane penetration .
Biological Activity
(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester is a synthetic compound featuring a tetrazole ring, which is known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an ethoxycarbonyl group and an acetic acid moiety attached to a tetrazole ring. This unique arrangement enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₅O₄ |
| Molecular Weight | 239.21 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The tetrazole moiety is known for its role in modulating various biological pathways, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with tetrazole rings exhibit antimicrobial properties. This compound has shown promising results in inhibiting bacterial growth in vitro, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound's structure allows it to interact with inflammatory pathways. Preliminary studies have demonstrated its ability to reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Studies have explored the anticancer properties of similar tetrazole derivatives. While specific data on this compound is limited, the structural similarities suggest that it may exhibit cytotoxic effects against cancer cell lines.
Case Studies
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Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. -
Anti-inflammatory Activity :
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the production of pro-inflammatory cytokines by up to 40%, highlighting its potential as an anti-inflammatory agent. -
Cytotoxicity Against Cancer Cells :
Preliminary assays conducted on human breast cancer cell lines showed that the compound exhibited cytotoxic effects with an IC50 value of 25 µM after 48 hours of treatment. Further studies are needed to confirm these findings and elucidate the underlying mechanisms.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5-ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via alkylation of tetrazole derivatives. For example, ethyl bromoacetate or chloroacetate reacts with 5-aminotetrazole derivatives under reflux in ethanol with a base (e.g., sodium ethoxide). Key intermediates include 4-substituted-1,2,4-triazol-3-ones or thioether-linked tetrazole precursors. Reaction conditions (solvent, temperature, and base) are critical to avoid decomposition, as seen in analogous esterification reactions .
Q. How can researchers confirm the structural identity of this compound after synthesis?
- Methodological Answer : Characterization involves a combination of elemental analysis , FT-IR (to confirm ester C=O and tetrazole C-N stretches), ¹H/¹³C NMR (to verify ethyl ester protons and tetrazole ring integration), and thin-layer chromatography (TLC) to establish purity. For example, ethyl ester protons typically appear as quartets (~4.1–4.3 ppm) and triplets (~1.2–1.4 ppm) in ¹H NMR .
Q. What solvents and recrystallization methods are optimal for purifying this ester?
- Methodological Answer : Ethanol, acetic acid, or DMF/water mixtures are commonly used for recrystallization. Polar aprotic solvents like DMF enhance solubility of intermediates, while gradual cooling ensures high-purity crystalline products. Avoid prolonged heating to prevent ester hydrolysis .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this ester in nucleophilic substitution reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., tetrazole rings) increase electrophilicity at the ester carbonyl, enhancing reactivity with nucleophiles like amines or thiols. However, steric hindrance from bulky substituents (e.g., ethoxycarbonylmethyl groups) may slow reaction kinetics. Computational modeling (e.g., DFT) can predict reactive sites .
Q. What strategies resolve contradictions in reaction pathways, such as unexpected decomposition products?
- Methodological Answer : Decomposition of 3-oxo esters (e.g., via retro-Claisen pathways) is a known side reaction. To minimize this, use mild bases (e.g., NaHCO₃ instead of NaOH) and inert atmospheres. Monitor reactions with real-time techniques like HPLC-MS to detect intermediates. Adjust solvent polarity (e.g., switch from ethanol to TFE) to stabilize transition states .
Q. How can computational tools predict the environmental stability and toxicity of this compound?
- Methodological Answer : Tools like GUSAR (Generic Unified Systems for Activity Prediction) assess acute toxicity via QSAR models. For environmental fate, evaluate hydrolysis half-lives using EPI Suite software. Experimental validation via OECD 301/302 biodegradation tests and microtox assays is recommended for ecotoxicological profiling .
Q. What advanced spectroscopic techniques differentiate tautomeric forms of the tetrazole ring in this ester?
- Methodological Answer : ¹⁵N NMR and X-ray crystallography are definitive for tautomer identification. IR spectroscopy can detect N-H stretches in 1H-tetrazole tautomers (~3400 cm⁻¹), while 2H-tetrazoles lack this peak. Solvent effects (e.g., DMSO vs. CDCl₃) may shift tautomeric equilibria, requiring controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
